REACTION_CXSMILES
|
CO[C:3]([C:5]1[NH:6][C:7]2[CH:8]=[C:9]([NH:19][C:20]([O:22]C(C)(C)C)=O)[CH:10]=[C:11]3[C:17](=[O:18])[NH:16][N:15]=[CH:14][C:13]=1[C:12]=23)=O.[CH2:27]([N:30]1[CH2:34][CH2:33][CH2:32][CH2:31]1)[C:28]#[CH:29].Br[CH2:36]C#C.N1[CH2:43][CH2:42][CH2:41][CH2:40]1.O1[CH2:48][CH2:47][CH2:46][CH2:45]1>C(N(CC)CC)C>[CH2:27]([N:30]1[CH2:34][CH2:33][CH2:32][CH2:31]1)[C:28]#[CH:29].[O:18]=[C:17]1[C:11]2[C:12]3[C:13](=[C:5]([C:3]#[C:28][CH2:27][N:30]4[CH2:34][CH2:33][CH2:32][CH2:31]4)[NH:6][C:7]=3[CH:8]=[C:9]([NH:19][C:20]([C@@H:40]3[CH2:36][C@H:41]3[C:42]3[CH:43]=[CH:48][CH:47]=[CH:46][CH:45]=3)=[O:22])[CH:10]=2)[CH:14]=[N:15][NH:16]1
|
Name
|
Intermediate 147(d)
|
Quantity
|
300 mg
|
Type
|
reactant
|
Smiles
|
COC(=O)C=1NC=2C=C(C=C3C2C1C=NNC3=O)NC(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C#C)N1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrCC#C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C#C)N1CCCC1
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1NN=CC2=C(NC=3C=C(C=C1C23)NC(=O)[C@H]2[C@@H](C2)C2=CC=CC=C2)C#CCN2CCCC2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.177 mmol | |
AMOUNT: MASS | 80 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |